molecular formula C15H16O4 B11858324 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one CAS No. 128242-44-4

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Cat. No.: B11858324
CAS No.: 128242-44-4
M. Wt: 260.28 g/mol
InChI Key: MBGAPDCKNUVWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[34]oct-2-en-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Formation of the dioxaspiro structure: This can be accomplished through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.

    Introduction of the propan-2-yl group: This step typically involves an etherification reaction using isopropanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic core, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted phenyl derivatives, substituted spirocyclic compounds.

Scientific Research Applications

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique interactions with these targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one: can be compared with other spirocyclic compounds such as spiro[3.4]octane derivatives and dioxaspiro compounds.

Uniqueness

  • The unique combination of a spirocyclic core, phenyl group, and dioxaspiro structure sets this compound apart from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.

Properties

CAS No.

128242-44-4

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-phenyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one

InChI

InChI=1S/C15H16O4/c1-10(2)19-14-12(11-6-4-3-5-7-11)13(16)15(14)17-8-9-18-15/h3-7,10H,8-9H2,1-2H3

InChI Key

MBGAPDCKNUVWDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=O)C12OCCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.